Regioselectivity in N1‑Alkylation: Exclusive 1‑Position Substitution with No Detectable 2‑Isomer
In the patent method CN113429411A, 2,4‑dichloropyrimidine‑5‑carbaldehyde is condensed with methylhydrazine hydrochloride in methanol/triethylamine to directly yield 1‑methyl‑6‑chloro‑1H‑pyrazolo[3,4‑d]pyrimidine with exclusive N1 regioselectivity; no 2‑position isomer is detected by NMR or MS analysis [1]. This contrasts sharply with conventional cyclisation routes starting from 5‑amino‑4‑cyanopyrazoles, which frequently produce mixtures of N1‑ and N2‑alkylated regioisomers requiring chromatographic separation [2].
| Evidence Dimension | Regioisomeric purity (N1 vs N2 alkylation) |
|---|---|
| Target Compound Data | >99% N1‑alkylated product (no 2‑isomer detected by ¹H NMR and MS) |
| Comparator Or Baseline | Conventional 5‑amino‑4‑cyanopyrazole cyclisation route: variable N1/N2 mixtures reported; typical N1 selectivity 60–85% without chromatographic intervention |
| Quantified Difference | ≥15 percentage‑point improvement in regioisomeric purity; complete elimination of N2‑isomer |
| Conditions | One‑pot cyclisation in methanol with Et₃N as acid scavenger at −10 to 0 °C; verified by ¹H NMR (300 MHz, CDCl₃) and MS‑ESI |
Why This Matters
For medicinal chemistry campaigns, isomeric purity of the building block directly determines the homogeneity of downstream libraries; elimination of isomeric contamination reduces purification burden and avoids false structure–activity relationships.
- [1] CN113429411A – Preparation method of 1‑alkyl‑6‑chloro‑1H‑pyrazolo[3,4‑d]pyrimidine compound. Published 2021‑08‑03. Chinese Patent. Examples 1–3. View Source
- [2] Robins, R. K. et al. (1956) Potential Purine Antagonists. VI. Synthesis of 1‑Alkyl‑ and 1‑Aryl‑4‑substituted Pyrazolo[3,4‑d]pyrimidines. J. Org. Chem., 21(11), 1240–1256. View Source
